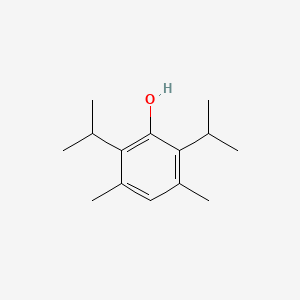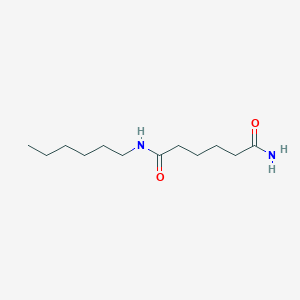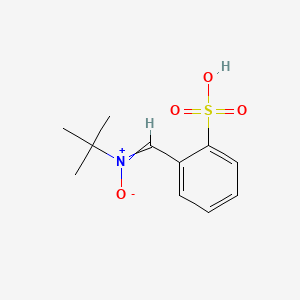
2-sulfophenyl-N-t-butylnitrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sulfophenyl-N-t-butylnitrone is a nitrone compound known for its free radical trapping properties. It has been studied extensively for its potential neuroprotective effects and its ability to scavenge reactive oxygen species. This compound is particularly interesting due to its water solubility and its effectiveness in various biological and chemical applications.
Preparation Methods
The synthesis of 2-sulfophenyl-N-t-butylnitrone typically involves the reaction of N-tert-butylhydroxylamine with an appropriate aldehyde in the presence of catalytic amounts of acid. This process can be carried out under controlled conditions to yield the desired nitrone compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
2-sulfophenyl-N-t-butylnitrone undergoes several types of chemical reactions, including:
Oxidation: It can react with reactive oxygen species, trapping free radicals and forming stable adducts.
Reduction: Under certain conditions, it can be reduced to its corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrone group is replaced by other nucleophiles.
Common reagents used in these reactions include peroxynitrite, urate, and various oxidizing agents . The major products formed from these reactions are typically stable nitrone adducts, which are useful for studying free radical processes.
Scientific Research Applications
2-sulfophenyl-N-t-butylnitrone has a wide range of scientific research applications:
Chemistry: It is used as a spin trap in electron spin resonance (ESR) studies to detect and characterize free radicals.
Biology: It has been shown to protect cells from oxidative damage by scavenging reactive oxygen species.
Industry: It is used in diagnostic assays and as a reagent in various chemical processes.
Mechanism of Action
The primary mechanism by which 2-sulfophenyl-N-t-butylnitrone exerts its effects is through free radical scavenging. It traps reactive oxygen species, forming stable nitrone adducts that prevent oxidative damage to cells and tissues . This mechanism is particularly important in neuroprotection, where it helps to reduce neuronal cell death in conditions such as stroke .
Comparison with Similar Compounds
2-sulfophenyl-N-t-butylnitrone is similar to other nitrone compounds such as α-phenyl-N-t-butylnitrone and α-(4-pyridyl-1-oxide)-N-t-butylnitrone . it is unique due to its water solubility and its effectiveness in trapping a wide range of free radicals. This makes it particularly useful in biological and medical applications where water solubility is crucial.
Similar compounds include:
- α-phenyl-N-t-butylnitrone
- α-(4-pyridyl-1-oxide)-N-t-butylnitrone
- 5,5-dimethyl-1-pyrroline N-oxide
These compounds share similar free radical trapping properties but differ in their solubility and specific applications.
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-tert-butyl-1-(2-sulfophenyl)methanimine oxide |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)12(13)8-9-6-4-5-7-10(9)17(14,15)16/h4-8H,1-3H3,(H,14,15,16) |
InChI Key |
UEDWDOQXHOTTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


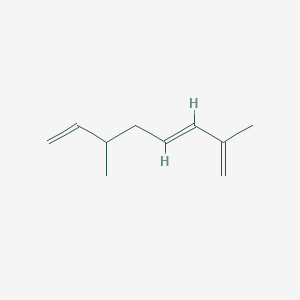
![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)
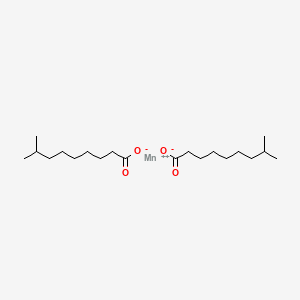
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
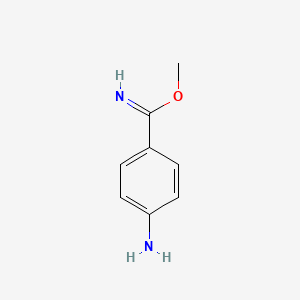

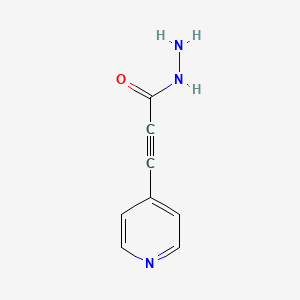
![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
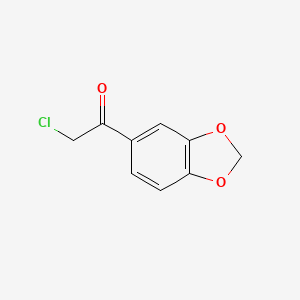
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
